1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy-
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Overview
Description
1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- is a chemical compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a hydroxyl group at the 6th position and a methanol group at the 5th position, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- can be achieved through several methods. One common approach involves the Perkin reaction, where phthalic anhydrides react with malononitrile in the presence of a catalyst . Another method includes the Knoevenagel reaction of 1H-indene-1,3(2)-dione and its derivatives with malononitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methanol group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methanol groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in nucleophilic attacks, and undergo various chemical transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 1H-Indene, 2,3-dihydro-5-methyl-
- 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid
Comparison: 1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- is unique due to the presence of both hydroxyl and methanol groups, which enhance its reactivity and versatility in chemical reactions. In contrast, similar compounds like 1H-Indene, 2,3-dihydro-5-methyl- lack these functional groups, resulting in different chemical properties and applications .
Properties
CAS No. |
82472-15-9 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C10H12O2/c11-6-9-4-7-2-1-3-8(7)5-10(9)12/h4-5,11-12H,1-3,6H2 |
InChI Key |
FAQNQIFTCFKDIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)O)CO |
Origin of Product |
United States |
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